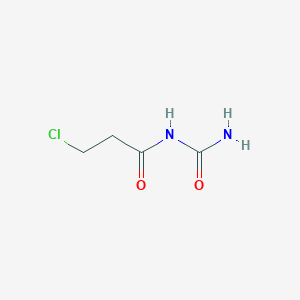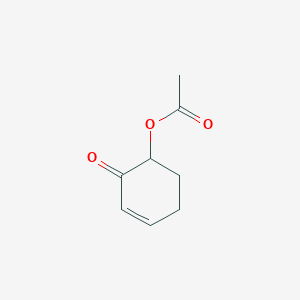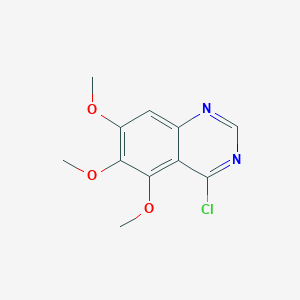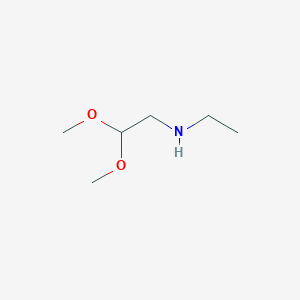
4-Chloro-2-methoxybenzoyl chloride
Overview
Description
4-Chloro-2-methoxybenzoyl chloride is a solid compound . It is also known as an acyl halide . The empirical formula for this compound is C8H6Cl2O2 and it has a molecular weight of 205.04 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methoxybenzoyl chloride consists of a benzene ring with a methoxy group (OCH3) and a chloro group (Cl) attached to it . The SMILES string for this compound is COC1=C(C(Cl)=O)C=CC(Cl)=C1 .Chemical Reactions Analysis
4-Methoxybenzoyl chloride, a similar compound, is known to react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It also reacts with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism .Physical And Chemical Properties Analysis
4-Chloro-2-methoxybenzoyl chloride is a solid at room temperature . It has a molecular weight of 205.04 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Safety And Hazards
4-Methoxybenzoyl chloride is known to cause severe skin burns and eye damage . It reacts exothermically with bases, including amines, and is incompatible with water, strong oxidizing agents, and alcohols . Sealed containers of this compound held at room temperature may explode due to slow decomposition that builds up pressure .
Future Directions
While specific future directions for 4-Chloro-2-methoxybenzoyl chloride are not mentioned in the search results, 4-Methoxybenzoyl chloride has been used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds . It has also been used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes .
properties
IUPAC Name |
4-chloro-2-methoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEFBVALFLRAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622859 | |
| Record name | 4-Chloro-2-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxybenzoyl chloride | |
CAS RN |
5607-64-7 | |
| Record name | 4-Chloro-2-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

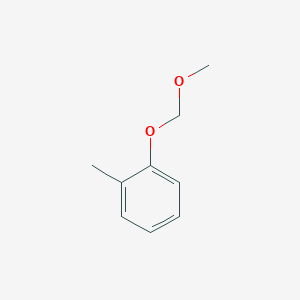

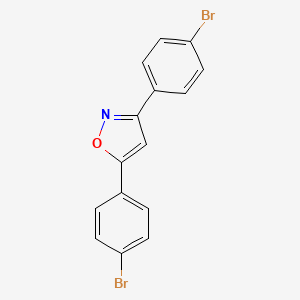
![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)


![3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid](/img/structure/B3053703.png)
